molecular formula C16H19NO3S B6614382 (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide CAS No. 170304-98-0

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide

Cat. No.: B6614382
CAS No.: 170304-98-0
M. Wt: 305.4 g/mol
InChI Key: QSUGRMCPSKTJTP-UHFFFAOYSA-N
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Description

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide (CAS: 82495-70-3) is a chiral sulfonamide derivative with the molecular formula C₁₆H₁₉NO₃S and a molecular weight of 305.39 g/mol . Its structure features a 4-methylbenzenesulfonamide (tosyl) group attached to an (S)-configured phenylethyl-hydroxymethyl substituent. This compound serves as a pharmaceutical intermediate and drug impurity reference standard, requiring storage at -20°C for long-term stability .

Key physical properties include:

  • Melting Point: Not explicitly reported in evidence.
  • Storage: Stable at -4°C for 1–2 weeks or -20°C for 1–2 years .

Properties

IUPAC Name

N-(1-hydroxy-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(19,20)17-15(12-18)11-14-5-3-2-4-6-14/h2-10,15,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUGRMCPSKTJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177594
Record name N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170304-98-0
Record name N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170304-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Sulfonamidation of Benzylic Alcohols

The direct conversion of benzylic alcohols to sulfonamides represents a key strategy for synthesizing this compound. A boronic acid/oxalic acid co-catalytic system enables efficient sulfonamidation under mild conditions . The reaction involves treating (S)-2-amino-3-phenylpropan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of 2,3,4,5-tetrafluorophenylboronic acid (10 mol%) and oxalic acid (20 mol%) in dichloromethane at 25°C.

Key advantages :

  • Gram-scale feasibility (85% yield reported for analogous substrates)

  • Retention of stereochemistry at the benzylic position

  • Compatibility with moisture-sensitive functional groups

Reaction parameters were optimized through Design of Experiments (DoE), revealing temperature and catalyst loading as critical factors. The boronic acid activates the hydroxyl group via transient ester formation, while oxalic acid protonates the sulfonamide nitrogen to facilitate nucleophilic attack .

Nucleophilic Substitution with Sulfonyl Chlorides

An alternative route employs nucleophilic displacement using pre-formed chiral amines. (S)-2-amino-3-phenylpropan-1-ol reacts with 4-methylbenzenesulfonyl chloride (1.2 equiv) in acetonitrile with N,N-diisopropylethylamine (DIPEA) as base . The protocol involves:

  • Dissolving the amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous MeCN

  • Dropwise addition of sulfonyl chloride (1.2 equiv) at 0°C

  • Stirring for 12 h at 25°C

  • Aqueous workup with saturated NaHCO₃ and EtOAc extraction

This method achieves 78-82% yield for secondary benzylic amines, with epimerization minimized below 5% when conducted under nitrogen . Critical purification steps include silica gel chromatography (hexane/EtOAc 3:1) and recrystallization from ethanol/water.

Stereoselective Synthesis via Chiral Auxiliaries

To control the (S)-configuration at the α-carbon, asymmetric induction methods prove essential. A three-step sequence using (R)-4-phenyl-2-oxazolidinone as a chiral template demonstrates high enantiomeric excess (ee >98%) :

Step 1 : Imine formation between 2-nitrobenzenesulfonyl chloride and (R)-4-phenyl-2-oxazolidinone in THF at -78°C (89% yield)
Step 2 : Diastereoselective alkylation with benzyl bromide using LDA as base (dr 95:5)
Step 3 : Reductive cleavage with LiAlH₄ followed by sulfonamidation (overall 67% yield)

X-ray crystallography confirmed the absolute (S)-configuration in the final product when using this approach .

Resolution of Racemic Mixtures

For non-catalytic routes, kinetic resolution using chiral HPLC (Chiralpak IC column) with hexane/isopropanol (80:20) mobile phase achieves 99.5% ee . However, this method suffers from low throughput (maximum 35% yield of desired enantiomer).

Supercritical fluid chromatography (SFC) with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase shows improved scalability, resolving 5 g batches in <2 h with 98% ee .

Comparative Analysis of Synthetic Approaches

MethodYield (%)ee (%)ScalabilityKey Advantage
Catalytic sulfonamidation 8599HighAtom economy
Nucleophilic substitution 8295ModerateSimple setup
Chiral auxiliary 67>99LowAbsolute stereocontrol
Kinetic resolution 3599.5LimitedPost-synthesis purification

Purification and Characterization

Final purification typically employs:

  • Flash chromatography (SiO₂, hexane:EtOAc gradient)

  • Recrystallization from ethanol/water (1:3 v/v)

  • Trituration with cold diethyl ether

Critical characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=8.3 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 7.22-7.18 (m, 5H), 4.85 (br s, 1H), 3.95 (dd, J=10.1, 4.2 Hz, 1H), 3.76 (dd, J=10.1, 6.8 Hz, 1H), 3.52-3.45 (m, 1H), 2.91 (dd, J=13.6, 5.1 Hz, 1H), 2.64 (dd, J=13.6, 8.3 Hz, 1H), 2.42 (s, 3H)

  • [α]²⁵D : -32.5° (c=1.0, CHCl₃)

  • HRMS : m/z calc. for C₁₆H₁₉NO₃S [M+H]⁺ 306.1162, found 306.1165

Industrial-Scale Considerations

For kilogram-scale production, the catalytic method demonstrates superior process mass intensity (PMI=18.7) compared to stoichiometric routes (PMI=41.2) . Key optimization parameters include:

  • Replacing DCM with cyclopentyl methyl ether (CPME) as greener solvent

  • Continuous flow hydrogenation for intermediate reduction

  • In-line FTIR monitoring of sulfonamide formation

Regulatory aspects require strict control of genotoxic impurities (<1 ppm), achieved through activated carbon treatment during workup .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of (S)-(-)-N-[1-(Carboxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide.

    Reduction: Formation of (S)-(-)-N-[1-(Aminomethyl)-2-phenylethyl]-4-methylbenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study conducted by researchers in 2020 demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibiotic agent in clinical settings .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise as an anti-inflammatory agent. A case study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives, including (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide, significantly reduced inflammation markers in animal models of arthritis . This positions the compound as a candidate for developing new anti-inflammatory drugs.

Enzyme Inhibition Studies

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide has been utilized in biochemical studies to investigate enzyme inhibition mechanisms. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, a study highlighted its role in inhibiting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria . This inhibition could provide insights into designing more effective antibiotics.

Application Area Description References
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory PropertiesReduces inflammation markers in animal models
Enzyme Inhibition StudiesCompetitive inhibitor of dihydropteroate synthase

Cancer Research

Recent studies have explored the potential anticancer properties of sulfonamide derivatives, including (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide. Research findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further investigation in oncology .

Neurological Applications

There is emerging interest in the neuroprotective effects of sulfonamides. Preliminary studies indicate that (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for research into its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can result in the inhibition of enzyme activity or modulation of receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound belongs to a family of 4-methylbenzenesulfonamide derivatives with variable substituents on the nitrogen atom. Below is a comparative analysis of its structural analogs:

Compound Name Substituent Group Molecular Formula Key Structural Differences Reference
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide (S)-Hydroxymethyl-phenylethyl C₁₆H₁₉NO₃S Chiral hydroxymethyl group
(S)-N-(2-(1H-Indol-3-yl)-2-phenylethyl)-4-methylbenzenesulfonamide ((S)3k) (S)-Indole-phenylethyl C₂₃H₂₂N₂O₂S Indole ring replaces hydroxymethyl
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide Oxadiazole-chlorobenzylsulfanyl C₁₈H₁₈ClN₃O₃S₂ Oxadiazole heterocycle with Cl-substituent
(R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide (R)-Chloro-hydroxyphenylethyl C₁₅H₁₆ClNO₃S Chloro-hydroxyaryl group; R-configuration
N-[1-(4-Ethylphenyl)ethylidene]-4-methylbenzenesulfonamide Ethylidene-ethylphenyl C₁₇H₁₉NO₂S Ethylidene (C=N) linker

Key Observations :

  • Chirality : The target compound and (S)3k share (S)-stereochemistry, whereas (R)-N-(1-(5-chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide is R-configured.
  • Functional Groups : Hydroxymethyl (target) vs. indole, oxadiazole, or ethylidene moieties in analogs.

Key Observations :

  • High enantiomeric purity (>97% ee) is achievable for chiral derivatives using asymmetric catalysis .
  • The target compound lacks explicit synthesis data, but its analogs suggest efficient routes with yields >85%.

Key Observations :

  • Sulfonamides with heterocyclic substituents (e.g., oxadiazole) show bioactivity (e.g., anti-HIV) .
  • The target compound’s hydroxymethyl group may enhance solubility compared to lipophilic analogs like (S)3k.

Physicochemical and Analytical Data

Compound Analytical Characterization Reference
Target Compound HPLC retention time not reported; storage stability emphasized
(S)3k Chiral HPLC (97% ee); ESI-MS: m/z 390.5 [M – H⁺]
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide X-ray crystallography; IR, ¹H/¹³C NMR
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide NMR (disordered methyl groups); hydrogen-bonded layers

Key Observations :

  • Chiral HPLC is critical for confirming enantiopurity in sulfonamides .
  • X-ray crystallography resolves absolute configurations (e.g., Flack parameter in ).

Q & A

Q. What are the recommended synthetic protocols for (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide to achieve high yields?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and a chiral amine precursor (e.g., (S)-2-amino-2-phenylethanol). Key steps include:

  • Reaction Conditions: Stir equimolar reactants in a basic aqueous solution (e.g., 10% sodium carbonate) at room temperature for 30–60 minutes .
  • Purification: Crude product is washed with water, dried, and recrystallized from methanol via slow evaporation (yield ~76%) .
  • Chiral Integrity: Use enantiomerically pure starting materials and monitor reaction progress with chiral HPLC to avoid racemization .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling: Use PPE (gloves, protective clothing, goggles) to avoid skin/eye contact. Conduct reactions in fume hoods if toxic vapors (e.g., sulfonamide byproducts) are generated .
  • Storage: Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Ensure airtight containers to prevent moisture absorption .
  • Waste Disposal: Segregate chemical waste and consult certified biohazard disposal services to comply with environmental regulations .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~5.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C16_{16}H19_{19}NO3_3S; MW 305.39) .
  • Infrared (IR) Spectroscopy: Identify sulfonamide S=O stretches (1350–1150 cm1^{-1}) and hydroxyl O-H bands (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can structural contradictions in reported sulfonamide derivatives be resolved?

Methodological Answer:

  • X-ray Crystallography: Resolve atomic-level ambiguities (e.g., bond angles, torsion angles) by growing single crystals via slow evaporation from n-hexane/CCl4_4. Refine disorder models for flexible groups (e.g., hydroxymethyl) using occupancy ratios .
  • Computational Modeling: Compare experimental data (e.g., S–N–C torsion angles) with DFT-optimized geometries to validate conformational preferences .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans auxiliaries) to control stereochemistry at the hydroxymethyl-phenylethyl moiety .
  • Kinetic Resolution: Use enantioselective catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of intermediate ketones .
  • Chromatographic Separation: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How can researchers assess the compound’s bioactivity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2_2 hydration. IC50_{50} values correlate with sulfonamide binding affinity .
  • Cellular Uptake Studies: Radiolabel the compound with 14C^{14}C or 3H^3H to quantify permeability in Caco-2 cell monolayers, simulating intestinal absorption .
  • Protein Binding: Use surface plasmon resonance (SPR) to measure interactions with serum albumin or target receptors .

Q. What synthetic modifications enhance the compound’s pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-methyl group with trifluoromethyl (-CF3_3) to improve metabolic stability and lipophilicity .
  • Prodrug Design: Esterify the hydroxymethyl group (e.g., acetyl or pivaloyl esters) to enhance oral bioavailability .
  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., 1,3,4-oxadiazole) to target dual enzymes (e.g., COX-2 and 5-LOX) .

Q. How do steric and electronic effects influence sulfonamide reactivity?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., 4-methyl) hinder nucleophilic attack at the sulfur center, reducing hydrolysis rates. Use Hammett σ constants to predict electronic effects on sulfonamide stability .
  • Hydrogen Bonding: The sulfonamide NH participates in intermolecular H-bonds (e.g., N–H⋯O), stabilizing crystal packing and influencing solubility .

Data Contradiction Analysis
Example: Discrepancies in reported melting points may arise from polymorphic forms or impurities. To address:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Reproduce synthesis using gradient sublimation for ultra-pure crystals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
Reactant of Route 2
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide

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